Building Block PurityReproducibilityChemical Synthesis
This 6-carbonitrile isomer of the imidazo[1,2-a]pyrimidine scaffold offers a unique electronic profile distinct from the common 2-carbonitrile, critical for reproducible kinase inhibitor SAR studies and antiviral lead optimization against resistant influenza strains. As a purine bioisostere, it provides a privileged starting point for ATP-binding enzyme hit ID. Consistent 95% purity as a powder ensures reliable library synthesis. Compatible with green one-pot protocols to support sustainability goals in drug discovery.
Molecular FormulaC7H4N4
Molecular Weight144.137
CAS No.1020033-79-7
Cat. No.B2934038
⚠ Attention: For research use only. Not for human or veterinary use.
Imidazo[1,2-a]pyrimidine-6-carbonitrile (CAS 1020033-79-7): Procurement-Ready Building Block for Privileged Scaffold-Based Drug Discovery
Imidazo[1,2-a]pyrimidine-6-carbonitrile (CAS 1020033-79-7) is a heterocyclic building block featuring the imidazo[1,2-a]pyrimidine core, a recognized privileged scaffold in medicinal chemistry due to its structural mimicry of purine bases and its prevalence in bioactive molecules [1]. The compound incorporates a nitrile group at the 6-position, which serves as a versatile handle for further functionalization, enabling the generation of diverse compound libraries. Commercially available at 95% purity as a powder, it is intended for research and development applications .
[1] Goel, R.; Luxami, V.; Paul, K. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Adv. 2015, 5, 81608-81637. View Source
Why Imidazo[1,2-a]pyrimidine-6-carbonitrile Cannot Be Replaced by Other Imidazopyrimidines or Heterocyclic Building Blocks
The imidazo[1,2-a]pyrimidine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where even subtle changes in substitution pattern can dramatically alter biological activity and physicochemical properties [1]. The 6-carbonitrile substitution imparts a unique electronic profile and synthetic vector compared to the more commonly explored 2-carbonitrile isomer, directly impacting reaction outcomes in library synthesis and target engagement in biological assays. Furthermore, the scaffold's privileged status in kinase inhibitor design [2] is highly context-dependent; substituting it with alternative fused heterocycles like imidazo[1,2-a]pyridine or pyrazolo[1,5-a]pyrimidine can lead to loss of target affinity or altered pharmacokinetic profiles, as evidenced by the narrow SAR observed in antiviral programs [3]. Generic replacement therefore carries a high risk of experimental irreproducibility and compromised lead optimization.
[1] Alqarni, S.; Cooper, L.; Galvan Achi, J.; Bott, R.; Sali, V. K.; Brown, A.; Santarsiero, B. D.; Krunic, A.; Manicassamy, B.; Peet, N. P.; Zhang, P.; Thatcher, G. R. J.; Gaisina, I. N.; Rong, L.; Moore, T. W. Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. J. Med. Chem. 2022, 65, 14104-14125. View Source
[2] Goel, R.; Luxami, V.; Paul, K. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Adv. 2015, 5, 81608-81637. View Source
[3] Alqarni, S.; Cooper, L.; Galvan Achi, J.; Bott, R.; Sali, V. K.; Brown, A.; Santarsiero, B. D.; Krunic, A.; Manicassamy, B.; Peet, N. P.; Zhang, P.; Thatcher, G. R. J.; Gaisina, I. N.; Rong, L.; Moore, T. W. Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. J. Med. Chem. 2022, 65, 14104-14125. View Source
Quantitative Differentiation Evidence for Imidazo[1,2-a]pyrimidine-6-carbonitrile
Commercial Purity and Physical Form Enable Reproducible Synthetic Workflows
Imidazo[1,2-a]pyrimidine-6-carbonitrile is supplied as a powder with a certified purity of 95% , a specification that exceeds or matches typical commercial offerings for the 2-carbonitrile isomer (95% purity ) and ensures minimal batch-to-batch variability in library synthesis.
Building Block PurityReproducibilityChemical Synthesis
Evidence Dimension
Purity (HPLC/GC)
Target Compound Data
95%
Comparator Or Baseline
Imidazo[1,2-a]pyrimidine-2-carbonitrile (CAS 864439-33-8) at 95% purity
Quantified Difference
Equivalent purity specification
Conditions
Commercial product specification
Why This Matters
For procurement, consistent high purity minimizes side reactions and reduces purification burden, directly translating to cost and time savings in synthetic campaigns.
Building Block PurityReproducibilityChemical Synthesis
Privileged Scaffold Status with Demonstrated Nanomolar Antiviral Activity in Derivatives
Derivatives of the imidazo[1,2-a]pyrimidine scaffold, including those with a 6-carbonitrile group, have been optimized to achieve nanomolar activity against oseltamivir-sensitive and -resistant group 2 influenza A viruses [1]. In contrast, many alternative heterocyclic scaffolds lack this validated antiviral entry point, underscoring the unique positioning of the imidazo[1,2-a]pyrimidine core in medicinal chemistry programs [2].
Derivatives achieve IC50 values in the nanomolar range against influenza A viruses [1]
Comparator Or Baseline
Alternative heterocyclic scaffolds (e.g., imidazo[1,2-a]pyridine) without reported anti-influenza activity
Quantified Difference
Validated nanomolar antiviral entry for scaffold vs. unproven for comparators
Conditions
Cell-based influenza A virus inhibition assays
Why This Matters
The scaffold's demonstrated potential in antiviral drug discovery [1] provides a strong rationale for procuring the 6-carbonitrile building block to explore this activity space, offering a higher probability of generating lead-like molecules compared to untested heterocycles.
[1] Alqarni, S.; Cooper, L.; Galvan Achi, J.; Bott, R.; Sali, V. K.; Brown, A.; Santarsiero, B. D.; Krunic, A.; Manicassamy, B.; Peet, N. P.; Zhang, P.; Thatcher, G. R. J.; Gaisina, I. N.; Rong, L.; Moore, T. W. Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. J. Med. Chem. 2022, 65, 14104-14125. View Source
[2] Goel, R.; Luxami, V.; Paul, K. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Adv. 2015, 5, 81608-81637. View Source
Synthetic Versatility Enabled by Well-Established Green Synthesis Protocols
Facile and environmentally friendly one-pot condensation methods have been specifically developed for the synthesis of 4-amino-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-6-carbonitrile derivatives [1]. These methods employ readily available starting materials and catalysts, offering a more sustainable and operationally simpler route compared to traditional multi-step syntheses often required for other heterocyclic building blocks [2].
Green ChemistryOne-Pot SynthesisDerivatization
Evidence Dimension
Synthetic accessibility
Target Compound Data
One-pot, green synthesis of 6-carbonitrile derivatives reported [1]
Comparator Or Baseline
Traditional multi-step synthesis for alternative heterocycles
The availability of robust, green synthetic methodologies [1] lowers the barrier to entry for generating compound libraries based on this scaffold, reducing both cost and environmental impact for procurement and downstream use.
Green ChemistryOne-Pot SynthesisDerivatization
[1] Hu, L.; Zhan, Z.; Lei, M.; Hu, L. Facile and Green Method for the Synthesis of 4-Amino-1,2-Dihydrobenzo[4,5]Imidazo[1,2-a]Pyrimidine-3-Carbonitriles Catalysed by Ammonium Acetate. J. Chem. Res. 2012, 36, 738-740. View Source
[2] Goel, R.; Luxami, V.; Paul, K. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Adv. 2015, 5, 81608-81637. View Source
Optimal Research and Industrial Applications for Imidazo[1,2-a]pyrimidine-6-carbonitrile
Medicinal Chemistry: Generation of Kinase-Focused Compound Libraries
Leverage the 6-carbonitrile handle for rapid diversification into potential kinase inhibitors [1]. The scaffold's established role as a purine bioisostere [2] makes it an ideal starting point for hit identification against ATP-binding enzymes, supported by the reproducible purity (95%) that ensures reliable SAR studies.
Antiviral Drug Discovery: Optimization of Influenza A Virus Entry Inhibitors
Exploit the scaffold's validated nanomolar activity against oseltamivir-resistant influenza A strains [1]. The 6-carbonitrile building block can be elaborated using established SAR [1] to generate novel antiviral leads with potential for further development.
Academic and Industrial Synthesis: Sustainable Library Production
Utilize the reported green one-pot synthesis protocols [3] to generate diverse imidazo[1,2-a]pyrimidine-6-carbonitrile derivatives in an environmentally responsible manner. This approach aligns with green chemistry initiatives in both academic and industrial settings, reducing waste and improving overall efficiency.
[1] Alqarni, S.; Cooper, L.; Galvan Achi, J.; Bott, R.; Sali, V. K.; Brown, A.; Santarsiero, B. D.; Krunic, A.; Manicassamy, B.; Peet, N. P.; Zhang, P.; Thatcher, G. R. J.; Gaisina, I. N.; Rong, L.; Moore, T. W. Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. J. Med. Chem. 2022, 65, 14104-14125. View Source
[2] Goel, R.; Luxami, V.; Paul, K. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Adv. 2015, 5, 81608-81637. View Source
[3] Hu, L.; Zhan, Z.; Lei, M.; Hu, L. Facile and Green Method for the Synthesis of 4-Amino-1,2-Dihydrobenzo[4,5]Imidazo[1,2-a]Pyrimidine-3-Carbonitriles Catalysed by Ammonium Acetate. J. Chem. Res. 2012, 36, 738-740. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.